2-(Trifluoromethyl)benzhydrol
Overview
Description
2-(Trifluoromethyl)benzhydrol is a chemical compound with the molecular formula C14H11F3O . It has a molecular weight of 252.23 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)benzhydrol consists of a benzhydrol group attached to a trifluoromethyl group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzhydrol has a refractive index of n20/D 1.537 (lit.), a boiling point of 273-274 °C (lit.), and a density of 1.311 g/mL at 25 °C (lit.) .Relevant Papers Several papers related to 2-(Trifluoromethyl)benzhydrol and similar compounds were found. For example, a paper discusses the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another paper discusses the enantioselective desymmetrization of trifluoromethylated benzhydrols via intramolecular dehydrogenative silylation .
Scientific Research Applications
Generation of Benzosultams
- Application: Generation of benzosultams via trifluoromethylation.
- Process: Involves a photo-initiated trifluoromethylation followed by C–N bond formation to produce benzosultams under visible light irradiation. This transformation is efficient at room temperature (Xiang, Kuang, & Wu, 2016).
Analytical Methods in Pharmaceutical Analysis
- Application: Analytical methods for alpha-ethyl benzhydrol derivatives.
- Process: Ultraviolet spectrophotometric methods based on dehydrations catalyzed by hydrochloric acid, yielding aromatic chromophores (Görog, Rényei, & Lauko, 1983).
Benzylation of Alcohols
- Application: Benzylation of a wide range of alcohols.
- Process: Using a bench-stable pyridinium salt that converts alcohols into benzyl ethers upon warming (Poon & Dudley, 2006).
Intramolecular Hydrogen Bonding and Molecular Geometry Study
- Application: Theoretical study of intramolecular hydrogen bonding in 2-trifluoromethylphenol.
- Process: Investigates conformational behavior and intramolecular interactions using ab initio calculations and various DFT methods (Kovács, Kolossváry, Csonka, & Hargittai, 1996).
Aromatic Trifluoromethylation with Metal Complexes
- Application: Development of methods for the selective introduction of fluorine-containing groups into organic molecules.
- Process: Focused on molecules bearing trifluoromethyl groups on aromatic rings, crucial for pharmaceuticals and agrochemicals (Tomashenko & Grushin, 2011).
Palladium-catalyzed Asymmetric Alkenylation
- Application: Asymmetric alkenylation of cyclic olefins.
- Process: Achieves high enantioselectivities in the formation of optically active alkenylated compounds (Ozawa, Kobatake, & Hayashi, 1993).
properties
IUPAC Name |
phenyl-[2-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9,13,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAICPATZGPCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380507 | |
Record name | 2-(Trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzhydrol | |
CAS RN |
727-98-0 | |
Record name | 2-(Trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)benzhydrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.